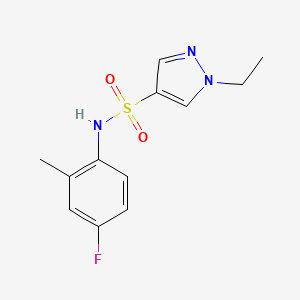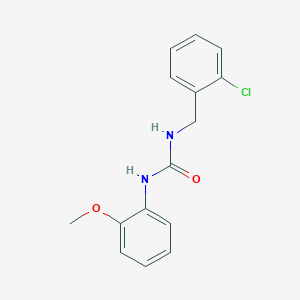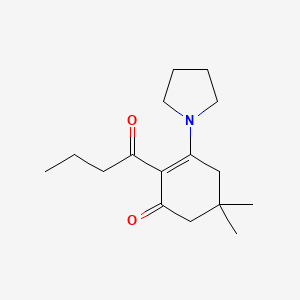![molecular formula C15H16BrNO3 B5352395 3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352395.png)
3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Bromophenyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by a bicyclic structure with a bromophenyl group and a carbamoyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with a bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Norbornane: A simpler bicyclic compound without the bromophenyl and carbamoyl groups.
Norbornene: Contains a double bond in the bicyclic structure, making it more reactive.
Norbornadiene: Features two double bonds, further increasing its reactivity.
Uniqueness
3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the bromophenyl and carbamoyl groups, which confer specific chemical and biological properties not found in simpler bicyclic compounds. These functional groups enhance its potential for diverse applications in research and industry .
特性
IUPAC Name |
3-[(4-bromophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h3-6,8-9,12-13H,1-2,7H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLQTZSSHPNIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5352325.png)
![4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B5352333.png)
![methyl 2-({3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5352339.png)

![[3-[(Z)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B5352348.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)

![7-acetyl-3-(methylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352368.png)

![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)
![1-({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5352388.png)
![1-{4-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE](/img/structure/B5352408.png)
![3,4-dimethoxy-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5352421.png)
